

JNJ-55511118: A Comparative Analysis of its Potential Therapeutic Window in Neuroprotection

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational neuroprotectant **JNJ-55511118** against other neuroprotective agents with established preclinical data. While direct experimental data on the therapeutic window of **JNJ-55511118** in acute neurological injury models such as stroke or traumatic brain injury (TBI) is not currently available in the public domain, this guide will leverage its known mechanism of action and pharmacokinetic profile to draw comparisons with established neuroprotectants.

JNJ-55511118 is a selective negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ -8 (TARP- γ 8). This mechanism offers a targeted approach to modulating glutamatergic neurotransmission, which is a key pathway in excitotoxic neuronal death following ischemic or traumatic brain injury.

Comparative Analysis of Therapeutic Windows

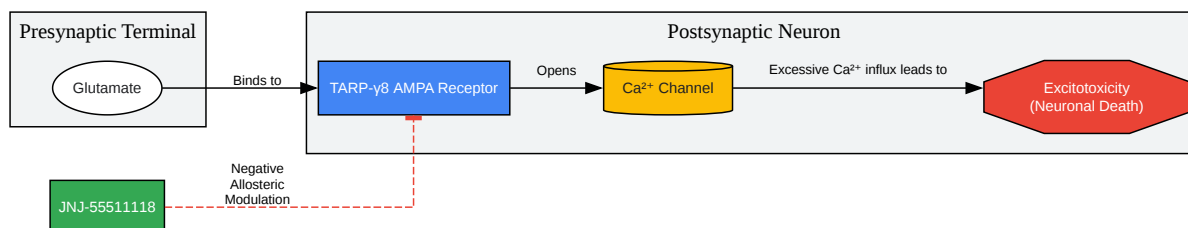
The therapeutic window is a critical determinant of a neuroprotective agent's clinical utility, representing the time after an injury during which its administration can still confer a therapeutic benefit. The following table summarizes the preclinical therapeutic windows of several neuroprotectants that have been evaluated in models of stroke and TBI.

Neuroprotectant	Mechanism of Action	Preclinical Model	Therapeutic Window	Efficacy
JNJ-55511118	Selective negative modulator of TARP-γ8-containing AMPA receptors	Data not available for acute neuroprotection	Hypothesized: Potentially early, targeting excitotoxicity	Hypothesized: Reduction of excitotoxic neuronal death
Cyclosporine A	Inhibition of mitochondrial permeability transition pore (mPTP) opening	Rat model of Traumatic Brain Injury (TBI)	Up to 8 hours post-injury[1][2]	Significant reduction in cortical damage[1][2]
Edaravone	Free radical scavenger	Rodent models of ischemic stroke	Clinically effective when administered within 24 hours of stroke onset[3][4]	Improved functional outcomes[5][6][7]
Nerinetide (NA-1)	Disrupts PSD-95/nNOS coupling downstream of NMDA receptors	Non-human primate model of stroke	Up to 3 hours post-ischemia[8]	Reduction in infarct volume and improved neurological scores in patients not receiving alteplase[9][10][11]

Signaling Pathway of JNJ-55511118

The following diagram illustrates the proposed mechanism of action for **JNJ-55511118** in modulating AMPA receptor activity. By selectively targeting receptors containing TARP-γ8, **JNJ-**

55511118 can potentially reduce excessive calcium influx in a targeted manner, thereby mitigating excitotoxicity.



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JNJ-55511118 Mechanism of Action

Experimental Protocols

The determination of a neuroprotectant's therapeutic window relies on standardized and reproducible preclinical models of neurological injury.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rodents

This model is widely used to mimic ischemic stroke followed by reperfusion.

- **Anesthesia and Surgical Preparation:** The animal (typically a rat or mouse) is anesthetized. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- **Occlusion:** A monofilament suture is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).
- **Confirmation of Ischemia:** Cerebral blood flow is monitored to confirm successful occlusion.
- **Reperfusion:** After a defined period of occlusion (e.g., 60-90 minutes), the suture is withdrawn to allow for reperfusion.

- **Drug Administration:** The neuroprotective agent is administered at various time points post-occlusion to determine the therapeutic window.
- **Outcome Assessment:** Neurological deficits are assessed at regular intervals. After a set period (e.g., 24-72 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to measure the infarct volume.

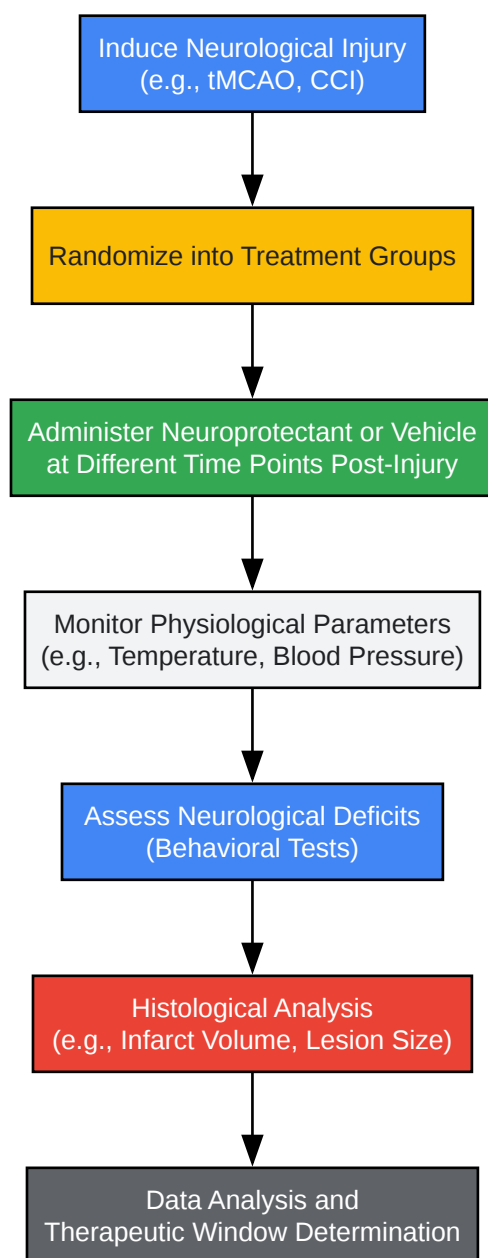
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury

This model produces a focal and reproducible brain injury.

- **Anesthesia and Craniotomy:** The animal is anesthetized, and a craniotomy is performed over the desired cortical region.
- **Impact:** A pneumatically or electromagnetically driven impactor is used to deliver a controlled impact to the exposed dura.
- **Drug Administration:** The neuroprotectant is administered at different time points following the injury.
- **Outcome Assessment:** Neurological function is evaluated using behavioral tests. Histological analysis is performed at a later time point to assess lesion volume and cell death.

Generalized Experimental Workflow for Therapeutic Window Determination

The following diagram outlines a typical workflow for assessing the therapeutic window of a novel neuroprotective agent.



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